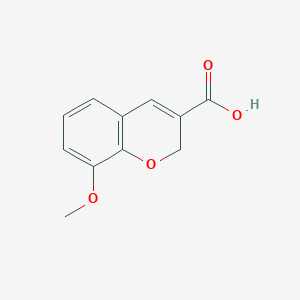

8-Methoxy-2H-chromene-3-carboxylic acid

描述

Nomenclature and Classification within Coumarin Derivatives

The systematic nomenclature of 8-methoxy-2H-chromene-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being 8-methoxy-2H-1-benzopyran-3-carboxylic acid. This compound belongs to the chromene class of heterocyclic compounds, which are structurally related to but distinct from true coumarin derivatives. While coumarins contain a lactone ring (2H-1-benzopyran-2-one), chromenes feature a saturated carbon at the 2-position of the benzopyran ring system.

The classification distinction becomes crucial when examining the broader family of benzopyran compounds. True coumarin derivatives, such as 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), contain the characteristic lactone carbonyl group and possess molecular formula C₁₁H₈O₅. In contrast, this compound lacks this lactone functionality, instead featuring a saturated 2H-chromene core with carboxylic acid substitution at the 3-position.

The compound exhibits several synonymous designations in chemical literature, including 8-methoxy-2H-chromen-3-carboxylic acid and methoxychromenecarboxylic acid. The Chemical Identification Number assigned by ChemSpider is 2044569, while the InChI Key is VAOZSTIKIWWEDB-UHFFFAOYSA-N.

Historical Context and Discovery

The historical development of chromene chemistry traces back to early investigations of benzopyran systems in the late 19th and early 20th centuries. While specific documentation of this compound discovery remains limited in available literature, the compound emerged as part of systematic studies exploring methoxy-substituted chromene derivatives and their carboxylic acid functionalization patterns.

The synthetic accessibility of this compound has been demonstrated through various methodological approaches, particularly involving the modification of chromene precursors through carboxylation reactions. The compound's emergence in commercial chemical catalogs suggests its recognition as a valuable synthetic intermediate by the early 21st century, with multiple suppliers now offering high-purity samples for research applications.

Research interest in methoxy-substituted chromenes intensified during the expansion of heterocyclic chemistry, driven by their potential applications in medicinal chemistry and materials science. The specific 8-methoxy substitution pattern provides unique electronic properties that distinguish this compound from other positional isomers within the chromene-3-carboxylic acid family.

Structural Position in Chromene Chemistry

The structural architecture of this compound exhibits distinctive features that define its position within chromene chemistry. The molecular structure incorporates a benzopyran ring system with methoxy substitution at the 8-position and carboxylic acid functionality at the 3-position. The Simplified Molecular Input Line Entry System representation is O=C(C(CO1)=CC2=C1C(OC)=CC=C2)O, which precisely defines the connectivity pattern.

The compound's three-dimensional structure exhibits specific geometric parameters that influence its chemical reactivity and physical properties. The chromene ring system adopts a nearly planar conformation, with the carboxylic acid group extending from the 3-position in a manner that allows for potential intramolecular interactions with the ring system. The 8-methoxy group occupies a position that provides both steric and electronic influences on the overall molecular behavior.

Spectroscopic characterization reveals distinct features in both nuclear magnetic resonance and infrared spectra. The carboxylic acid functionality exhibits characteristic absorption patterns, while the methoxy group contributes specific signals that confirm the substitution pattern. The chromene ring system provides additional spectroscopic markers that distinguish this compound from related benzopyran derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | |

| Melting Point | 237-240°C | |

| Boiling Point | 364.2°C at 760 mmHg | |

| Density | 1.331 g/cm³ | |

| Flash Point | 145.8°C |

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and materials science applications. The compound serves as a versatile building block for the construction of more complex heterocyclic systems, particularly those incorporating both chromene and carboxylic acid functionalities.

Research investigations have demonstrated the utility of this compound as a precursor for various derivatization reactions. The carboxylic acid group provides a reactive handle for amide formation, ester synthesis, and other carbon-carbon bond forming reactions. Meanwhile, the chromene ring system offers opportunities for additional functionalization through electrophilic aromatic substitution and other ring modification strategies.

The compound's role in structure-activity relationship studies has proven particularly valuable in medicinal chemistry research. The specific substitution pattern allows for systematic investigation of how methoxy positioning and carboxylic acid functionality influence biological activity profiles. This information contributes to the rational design of new therapeutic agents based on chromene scaffolds.

Synthetic methodologies for preparing this compound have been refined to achieve high yields and purity levels. Current commercial preparations typically achieve purities of 95-96%, making the compound suitable for demanding research applications. Storage recommendations specify maintenance at 2-8°C under sealed, dry conditions to preserve chemical integrity over extended periods.

The compound's physicochemical properties, including its melting point range of 237-240°C and moderate solubility characteristics, position it favorably for various synthetic transformations. The relatively high boiling point of 364.2°C at standard atmospheric pressure indicates thermal stability suitable for elevated temperature reactions when necessary.

属性

IUPAC Name |

8-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZSTIKIWWEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377190 | |

| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-59-6 | |

| Record name | 8-Methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid typically involves the reaction of 8-methoxy-2H-chromene with carboxylating agents under controlled conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and diisopropylethylamine (DIEA) as a base . The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

化学反应分析

Types of Reactions: 8-Methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-methoxy-2H-chromene-3-carboxaldehyde, while reduction can produce 8-methoxy-2H-chromene-3-methanol .

科学研究应用

Pharmaceutical Development

Therapeutic Potential

8-Methoxy-2H-chromene-3-carboxylic acid has been extensively studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for new drug formulations aimed at treating conditions like arthritis and other inflammatory disorders . Furthermore, studies have shown its ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The compound's mechanism involves enzyme inhibition, where it binds to active sites of specific enzymes, blocking substrate access. This action can lead to significant changes in cellular pathways associated with inflammation and tumor growth.

Natural Product Synthesis

Key Intermediate

In organic synthesis, this compound serves as a vital building block for synthesizing various natural products. Its structure allows researchers to create complex molecules that mimic naturally occurring compounds with medicinal properties .

Applications in Synthesis

The compound is utilized in the synthesis of coumarin derivatives and other biologically active molecules. These derivatives are often explored for their pharmacological activities, enhancing the scope of drug discovery efforts .

Biochemical Research

Enzyme Inhibition Studies

This compound is employed in biochemical research to explore enzyme inhibition mechanisms related to metabolic disorders and cancer pathways. It aids in understanding how specific enzymes contribute to disease progression and how their inhibition can lead to therapeutic benefits .

Protein-Ligand Interactions

Research involving this compound also focuses on its interactions with proteins, which is crucial for drug design and development. Understanding these interactions can facilitate the design of more effective therapeutic agents.

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymer matrices to enhance properties such as UV stability and mechanical strength. These enhancements are valuable for developing coatings and plastics that require improved durability and performance under environmental stressors .

Analytical Chemistry

Standardization in Chromatography

this compound is used as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures. Its reliable performance makes it a preferred choice for analytical applications in both academic and industrial laboratories .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Research: A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, indicating its potential as an anticancer agent.

- Inflammation Models: In animal models of inflammation, administration of this compound significantly reduced markers of inflammation.

- Antimicrobial Studies: Laboratory tests showed that this compound exhibited inhibitory effects against several bacterial strains.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines and enzymes. |

| Antimicrobial Properties | Effective against various pathogens. |

| Anticancer Potential | Induces apoptosis in cancer cells; inhibits tumor growth. |

作用机制

The mechanism of action of 8-Methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions, functional groups, or ring systems. A comparative analysis is provided below:

*Data extrapolated from 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (3i) .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., 3i) exhibit lower solubility in nonpolar solvents compared to ester or amide analogs .

- Thermal Stability : Higher melting points are observed in fused-ring systems (e.g., 235°C for benzo[f]chromene derivatives) due to increased molecular rigidity .

Key Research Findings

Substituent Position Effects: Methoxy at position 8 (vs. 6 or 7) enhances electron-donating effects, stabilizing the chromene ring and influencing reactivity .

Biological Relevance: 8-Methoxycoumarin-3-carboxamides demonstrate selective cytotoxicity against HepG2 liver cancer cells, with IC₅₀ values < 10 µM .

Synthetic Challenges :

- Acid-sensitive intermediates (e.g., 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride) require anhydrous conditions to prevent hydrolysis .

生物活性

8-Methoxy-2H-chromene-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chromene core, which is a common structural motif in many biologically active compounds. The presence of a methoxy group enhances its solubility and reactivity, while the carboxylic acid group contributes to its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, indicating its potential use as an antimicrobial agent .

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant in the context of inflammatory mediators and cancer-related pathways .

- Modulation of Signaling Pathways : It can influence cellular signaling pathways related to cell proliferation and apoptosis, leading to changes in gene expression and protein synthesis .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Cancer Research : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Models : In animal models of inflammation, administration of this compound significantly reduced markers of inflammation, supporting its use in inflammatory diseases.

- Antimicrobial Studies : Laboratory tests showed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Condensation with Acrolein : Reacting 2-hydroxy-3-methoxy-benzaldehyde with excess acrolein in 1,4-dioxane under reflux with K₂CO₃ as a base. Purification involves flash chromatography and recrystallization (82% yield) .

- Rhodium-Catalyzed C-H Activation : A redox-neutral [3+3] annulation using methyleneoxetanones and N-phenoxyacetamides. This method avoids stoichiometric oxidants and enables rapid access to chromene scaffolds .

- Key Considerations : The choice between methods depends on catalyst availability, scalability, and functional group compatibility. Traditional methods may require longer reaction times, while Rh(III) catalysis offers atom economy but demands specialized ligands.

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, the orthorhombic crystal system (space group Pbca) of a related compound shows:

| Parameter | Value |

|---|---|

| a, b, c (Å) | 6.8940, 13.2079, 20.0964 |

| V (ų) | 1829.9 |

| Z | 8 |

| Refinement | SHELXL-97 |

| Data collection at 200 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELX software (riding H-atom model) confirm bond angles and planarity . |

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

- Methodological Answer :

- TLC Monitoring : Used to track reaction progress (e.g., disappearance of starting aldehyde in acrolein condensation) .

- NMR/FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, methoxy protons at δ 3.8–4.0 ppm).

- Chromatography : Flash chromatography (hexane/EtOAc gradients) for purification .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields between Rh(III)-catalyzed and traditional synthetic methods?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst Efficiency : Rh(III) systems (e.g., [Cp*RhCl₂]₂) enable milder conditions but may suffer from ligand decomposition.

- Substrate Scope : Traditional methods tolerate bulky substituents, while catalytic routes favor electronically activated substrates.

- Side Reactions : Competing pathways (e.g., β-lactone ring-opening in methyleneoxetanones) require optimization of solvent (e.g., DCE vs. THF) and temperature .

- Experimental Design : Conduct comparative studies using identical substrates, and analyze byproducts via LC-MS to identify yield-limiting steps.

Q. What strategies are recommended for resolving crystallographic disorder in chromene derivatives during SHELX refinement?

- Methodological Answer :

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., methoxy or carbonyl groups).

- Thermal Ellipsoids : Adjust Uiso values using ISOR or SIMU constraints in SHELXL to account for anisotropic motion.

- Validation Tools : Use CHECKCIF to flag geometric outliers (e.g., C–O–C angles deviating from 119.6° as in ).

- Case Study : For 8-Methoxy-2H-chromene-3-carbaldehyde, riding H-atoms and isotropic displacement parameters (Ueq = 1.2×C) minimized residual density .

Q. How can the anti-inflammatory activity of this compound be mechanistically investigated?

- Methodological Answer :

- In Vitro Assays : Measure COX-1/COX-2 inhibition (ELISA) or NF-κB pathway modulation (luciferase reporter cells).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations at C-3 or C-8) to correlate electronic effects with IC₅₀ values.

- Computational Studies : Docking simulations (e.g., AutoDock Vina) to predict binding to inflammatory targets like TNF-α or IL-6 receptors .

Q. What are the challenges in scaling up lab-scale synthesis to gram quantities without compromising purity?

- Methodological Answer :

- Solvent Selection : Replace dioxane (toxic) with cyclopentyl methyl ether (CPME) for greener processing.

- Purification : Transition from column chromatography to crystallization (e.g., ethanol recrystallization ) or centrifugal partition chromatography.

- Process Analytics : Implement inline FTIR or PAT tools to monitor reaction endpoints and impurity profiles.

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives?

- Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic forms).

- Hydration/Solvation : Residual solvent (e.g., EtOH) lowers observed melting points.

- Resolution : Characterize thermal behavior via DSC/TGA and SCXRD to identify polymorphic forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。